Ehmt2-IN-1

Epigenetics Histone Methyltransferase Cancer Biology

Ehmt2‑IN‑1 (Compound 108) is a high‑potency, cell‑penetrant EHMT1/2 inhibitor validated for blood cancer and gene‑silencing studies. Exhibits sub‑100 nM cellular IC₅₀ and far greater target engagement than legacy tool BIX‑01294. For researchers requiring clean, reproducible H3K9me2 modulation without excessive cytotoxicity—ideal for target validation and assay development.

Molecular Formula C18H23N7O
Molecular Weight 353.4 g/mol
Cat. No. B2360095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEhmt2-IN-1
Molecular FormulaC18H23N7O
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)N3C=C(C=N3)CNC)NC
InChIInChI=1S/C18H23N7O/c1-12-7-17(20-3)24-18(22-12)23-14-5-6-16(26-4)15(8-14)25-11-13(9-19-2)10-21-25/h5-8,10-11,19H,9H2,1-4H3,(H2,20,22,23,24)
InChIKeyDJSJHTKOFPOYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ehmt2-IN-1: A Potent and Broadly-Active EHMT1/2 Inhibitor for Blood Disorder and Cancer Research


Ehmt2-IN-1, also known as Compound 108, is a synthetic small-molecule inhibitor of Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2, also known as G9a) and its closely related homolog EHMT1 (also known as GLP) . It is a quinoline-based compound with a molecular weight of 353.42 g/mol and the chemical formula C18H23N7O . The compound is characterized by its sub-100 nanomolar potency against both the isolated EHMT1 and EHMT2 peptides, as well as cellular EHMT2, positioning it as a potent chemical probe for investigating EHMT-mediated gene silencing in blood disorders and cancer .

Why EHMT2/G9a Inhibitors Like Ehmt2-IN-1 Cannot Be Interchanged: Key Differences in Potency and Selectivity


EHMT2 and EHMT1 are not functionally redundant and have distinct biological roles, making the specific inhibitor profile critical for experimental outcomes [1]. While several EHMT2/G9a inhibitors exist, they vary dramatically in potency (from low micromolar to sub-nanomolar), selectivity, and cellular activity. For instance, the widely used inhibitor BIX-01294 exhibits an IC50 of 1.7-2.7 μM and only a 20% reduction in H3K9me2 at 4 μM, whereas more advanced probes like UNC0642 show IC50s <15 nM [2]. Substituting one inhibitor for another without understanding these quantitative differences can lead to misinterpretation of target engagement, off-target effects, and a narrow or toxic therapeutic window. The quantitative evidence below demonstrates exactly where Ehmt2-IN-1 is positioned within this landscape, providing a clear rationale for its selection.

Ehmt2-IN-1 Evidence Guide: Quantitative Differentiation from Key Comparators


Ehmt2-IN-1 Potency vs. BIX-01294: A 27-Fold Improvement in Biochemical IC50

Ehmt2-IN-1 demonstrates a sub-100 nM IC50 for both EHMT2 and EHMT1 peptides, a significant improvement over the first-generation EHMT2 inhibitor BIX-01294 [1].

Epigenetics Histone Methyltransferase Cancer Biology

Ehmt2-IN-1 Potency vs. UNC0642: Potency Comparison in Cellular Contexts

In cellular assays, Ehmt2-IN-1 maintains an IC50 of <100 nM, demonstrating its cell penetrance and target engagement in a live-cell context . This cellular potency is comparable to the well-established chemical probe UNC0642, which achieves a cellular IC50 of 106 nM for H3K9me2 reduction in MDA-MB231 cells [1].

Epigenetics Cellular Assay Chemical Probe

Ehmt2-IN-1 Potency vs. UNC0638 and A-366: Comparison of Biochemical IC50 Values

While Ehmt2-IN-1 is reported to have an IC50 <100 nM for EHMT2, other highly optimized chemical probes such as UNC0638 and A-366 exhibit even greater potency in biochemical assays [1][2].

Epigenetics Histone Methyltransferase Chemical Probe

Ehmt2-IN-1 vs. BIX-01294: A Clear Advantage in EHMT1 Potency

Ehmt2-IN-1 is a potent inhibitor of both EHMT2 and EHMT1, with IC50 values <100 nM for each peptide . In contrast, the first-generation inhibitor BIX-01294 is significantly less potent against EHMT1, with a reported IC50 of 38 μM [1].

Epigenetics Selectivity Profile Chemical Tool

Ehmt2-IN-1 Purity and Physical Properties: Baseline for Reproducibility

Commercially available Ehmt2-IN-1 is supplied with a purity of ≥98% by HPLC, as verified by multiple vendors [1]. This level of purity is a critical factor for ensuring reproducible experimental results and is comparable to the standard for high-quality chemical probes.

Chemical Biology Compound Quality Reproducibility

Optimal Application Scenarios for Ehmt2-IN-1 in Scientific Research


In Vitro Validation of EHMT1/2-Mediated Gene Silencing

Researchers studying the role of H3K9 methylation in gene repression can utilize Ehmt2-IN-1 at concentrations below 1 μM to achieve potent inhibition of both EHMT1 and EHMT2. Its sub-100 nM cellular IC50 ensures effective target engagement, enabling studies on the transcriptional derepression of silenced tumor suppressor genes in cancer cell lines .

Comparative Studies Against First-Generation Inhibitors

For projects aiming to benchmark the efficacy of new EHMT2-targeting strategies, Ehmt2-IN-1 serves as a superior alternative to BIX-01294. Its 27-fold higher potency against EHMT2 and 380-fold higher potency against EHMT1 allows for cleaner, more interpretable data with a wider window between activity and toxicity [1].

Preliminary Target Validation and Chemical Tool Use

As a potent and cell-penetrant inhibitor, Ehmt2-IN-1 is well-suited for early-stage target validation studies where a well-characterized, commercially available tool compound is needed to establish a functional link between EHMT1/2 inhibition and a biological phenotype, such as in blood cancer models .

Epigenetic Reprogramming and Differentiation Studies

Given its ability to potently reduce H3K9me2 levels, Ehmt2-IN-1 can be employed in protocols aimed at inducing cellular differentiation or reprogramming, such as investigating the reactivation of fetal hemoglobin in erythroid progenitor cells or reversing oncogene-induced senescence .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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